(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid

Description

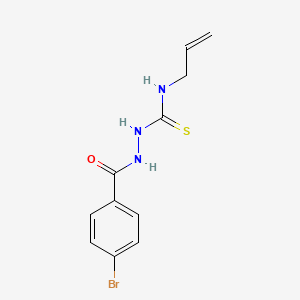

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is a structurally complex hydrazinecarbimidothioate derivative characterized by:

- A 4-bromobenzoyl group linked to a hydrazinecarbimidothioic acid backbone.

- An allyl substituent at the N-position of the hydrazine moiety.

Properties

IUPAC Name |

1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJPPNJOYUMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid typically involves the following steps:

Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is reacted with thionyl chloride to form 4-bromobenzoyl chloride.

Hydrazine Derivative Formation: The 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromobenzoylhydrazine.

Allylation: The 4-bromobenzoylhydrazine is subsequently reacted with allyl isothiocyanate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoyl derivatives.

Chemistry:

Synthesis of Novel Compounds:

Biology:

Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine:

Anticancer Activity: Some studies have indicated that the compound and its derivatives possess anticancer activity, particularly against breast cancer cell lines.

Industry:

Chemical Intermediates: The compound is used as an intermediate in the synthesis of other complex organic molecules, which may have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is not fully understood. it is believed to exert its effects through the following pathways:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death.

DNA Interaction: It may interact with DNA, causing damage and preventing replication in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives with Aromatic Substituents

Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b) share a benzohydrazide core but differ in substituents and heterocyclic systems. Key distinctions include:

Functional Implications :

- The allyl group in the target compound may enhance lipophilicity and membrane permeability compared to aromatic benzylidene substituents.

- The thioic acid moiety could confer unique redox or metal-chelating properties absent in standard benzohydrazides.

Bromobenzoyl-Containing Heterocycles

Compounds such as 6-(4-bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic acid () highlight the role of bromine in modulating bioactivity:

Functional Implications :

- Both compounds leverage the electron-withdrawing bromine to stabilize aromatic systems and enhance binding to biological targets.

- The dihydropyridazine core in ’s compound may confer rigidity and π-π stacking capacity, whereas the target compound’s thioic acid group could promote hydrogen bonding or enzyme inhibition.

1,3,4-Oxadiazole Derivatives with Anti-Inflammatory Activity

Functional Implications :

- The 4-bromophenyl/benzoyl group in both compound classes is critical for anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition or reactive oxygen species (ROS) scavenging.

- The target compound’s hydrazinecarbimidothioic acid backbone may offer synergistic effects, combining the anti-inflammatory action of bromobenzoyl with the antioxidant capacity of thioic acid.

Biological Activity

Structure

The chemical structure of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 317.25 g/mol

Physical Properties

- Melting Point : Data on the melting point is limited but typically falls within a range observed for similar compounds.

- Solubility : Soluble in organic solvents such as DMSO and ethanol, with varying solubility in water.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted on human cancer cell lines revealed the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC Values :

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapy.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This dual mechanism enhances its efficacy against resistant cancer phenotypes.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : In vitro studies demonstrated that co-treatment with conventional chemotherapeutics enhanced the efficacy of those agents when combined with this compound, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.